molecular formula C15H24N2O2 B8039099 2-(N-ethylanilino)ethyl N-tert-butylcarbamate

2-(N-ethylanilino)ethyl N-tert-butylcarbamate

Cat. No.: B8039099
M. Wt: 264.36 g/mol
InChI Key: PXHPKBRXCGDIRA-UHFFFAOYSA-N
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Description

2-(N-ethylanilino)ethyl N-tert-butylcarbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethylanilino group and a tert-butylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ethylanilino)ethyl N-tert-butylcarbamate typically involves the reaction of N-ethylaniline with ethylene oxide to form 2-(N-ethylanilino)ethanol. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(N-ethylanilino)ethyl N-tert-butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethylanilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding N-ethylaniline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethylanilino derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-ethylanilino)ethyl N-tert-butylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-methylanilino)ethyl N-tert-butylcarbamate
  • 2-(N-propylanilino)ethyl N-tert-butylcarbamate
  • 2-(N-isopropylanilino)ethyl N-tert-butylcarbamate

Uniqueness

2-(N-ethylanilino)ethyl N-tert-butylcarbamate is unique due to its specific ethylanilino group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(N-ethylanilino)ethyl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-17(13-9-7-6-8-10-13)11-12-19-14(18)16-15(2,3)4/h6-10H,5,11-12H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPKBRXCGDIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)NC(C)(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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